Ibcasertib

Kinase Inhibition IC50 Multi-Target Profile

Ibcasertib (Chiauranib, CS2164) is the definitive multi-kinase inhibitor with balanced nanomolar potency against VEGFR2 (7 nM), Aurora B (9 nM), and CSF-1R (7 nM). Unlike single-target agents or broader-spectrum inhibitors, it simultaneously suppresses tumor angiogenesis, cell cycle progression, and tumor-associated inflammation with a clean off-target profile (>150 kinases minimal activity). This unique triple-pathway mechanism cannot be replicated by drug cocktails, ensuring research reproducibility. For mechanistic oncology studies requiring concurrent modulation of these interconnected pathways, only the exact compound is pharmacologically equivalent.

Molecular Formula C27H21N3O3
Molecular Weight 435.5 g/mol
CAS No. 1256349-48-0
Cat. No. B612102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIbcasertib
CAS1256349-48-0
SynonymsChiauranib;  CS2164;  CS-2164;  CS 2164.
Molecular FormulaC27H21N3O3
Molecular Weight435.5 g/mol
Structural Identifiers
SMILESCOC1=CC2=NC=CC(=C2C=C1)OC3=CC4=C(C=C3)C(=CC=C4)C(=O)NC5=CC=CC=C5N
InChIInChI=1S/C27H21N3O3/c1-32-18-9-12-22-25(16-18)29-14-13-26(22)33-19-10-11-20-17(15-19)5-4-6-21(20)27(31)30-24-8-3-2-7-23(24)28/h2-16H,28H2,1H3,(H,30,31)
InChIKeyBRKWREZNORONDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancewhite solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Ibcasertib (CAS 1256349-48-0): Multi-Target Kinase Inhibitor with Differentiated Angiogenesis, Mitosis, and Inflammation Inhibition Profile


Ibcasertib (also known as Chiauranib or CS2164) is an orally active, synthetic small-molecule multi-target kinase inhibitor [1]. It is characterized by its potent inhibition of a distinct set of kinases: angiogenesis-related kinases (VEGFR1, VEGFR2, VEGFR3, PDGFRα, c-Kit), the mitosis-related kinase Aurora B, and the chronic inflammation-related kinase CSF-1R . This multi-faceted mechanism of action (MOA) distinguishes it from single-target agents and other multi-kinase inhibitors with different selectivity profiles, providing a unique basis for its investigational use in oncology [2].

Why Generic Substitution for Ibcasertib is Not Feasible: The Absence of an Identical Multi-Kinase Profile


Substituting Ibcasertib with another multi-kinase inhibitor or a combination of single-target agents is not scientifically or pharmacologically equivalent due to its unique and specific inhibition profile. While other drugs may target one or two of these pathways (e.g., VEGFR alone or Aurora B alone), Ibcasertib's specific and simultaneous nanomolar potency against VEGFR2 (7 nM), Aurora B (9 nM), and CSF-1R (7 nM) is a signature of this compound . This concurrent inhibition of angiogenesis, mitosis, and inflammation-associated pathways cannot be replicated by a simple substitution or a cocktail of other agents, as off-target effects, pharmacokinetic interactions, and differential cellular outcomes would be unpredictable [1]. Therefore, for research reproducibility and to maintain the specific biological context of studies employing this agent, the exact compound is required.

Ibcasertib Evidence Guide: Quantified Differentiation Versus Key Comparators


Ibcasertib Demonstrates Balanced Nanomolar Potency Across VEGFR2, Aurora B, and CSF-1R

Ibcasertib exhibits a unique potency profile, simultaneously inhibiting VEGFR2, Aurora B, and CSF-1R with comparable nanomolar IC50 values of 7 nM, 9 nM, and 7 nM, respectively . This differs from sorafenib, which has significantly weaker activity against Aurora B (IC50 > 10,000 nM) and CSF-1R (IC50 not typically a primary target), and from barasertib, an Aurora B inhibitor with an IC50 of 0.37 nM but which lacks meaningful activity against VEGFR2 and CSF-1R [1]. This balanced triple inhibition is a quantifiable differentiator for studies requiring simultaneous modulation of angiogenesis, mitosis, and inflammation.

Kinase Inhibition IC50 Multi-Target Profile

Ibcasertib Exhibits a Distinct Kinase Selectivity Profile Compared to Other Multi-Targeted Agents

In a broad panel of over 160 kinases, GPCRs, and ion channels, Ibcasertib demonstrates high selectivity for its primary targets. It shows moderate activity (IC50 100-500 nM) on only 4 off-target kinases (c-RAF, DDR2, PLK1, PLK3) and little to no activity (IC50 > 500 nM or >10 µM) on over 150 other targets [1]. This selectivity profile is quantifiably different from less selective multi-kinase inhibitors like sunitinib, which has a broader inhibition profile with reported sub-micromolar activity against a larger number of kinases, including FLT3, RET, and others [2]. Ibcasertib's clean selectivity profile, with minimal off-target binding, reduces the risk of confounding biological effects in experimental models.

Selectivity Profiling Off-Target Activity Kinase Panel

Ibcasertib Shows Potent In Vivo Tumor Growth Inhibition at Well-Tolerated Doses

In an A549 human non-small cell lung cancer (NSCLC) xenograft model, oral administration of Ibcasertib at 40 mg/kg resulted in a statistically significant, dose-dependent inhibition of tumor growth [1]. This demonstrates in vivo proof-of-concept for its multi-target mechanism. In a separate Phase Ib clinical trial (NCT03974243) for relapsed/refractory non-Hodgkin's lymphoma, Ibcasertib combined with chidamide demonstrated a manageable safety profile and preliminary antitumor activity, achieving an overall response rate (ORR) of 58.3% (7/12) and a disease control rate (DCR) of 91.7% (11/12) [2]. While direct comparator data in identical models are not available, these results quantitatively validate the compound's preclinical and clinical activity in indications where other multi-kinase inhibitors have shown limited or no benefit.

In Vivo Efficacy Xenograft Model Tumor Growth Inhibition

Ibcasertib's Chemical Structure Enables Oral Bioavailability and Patent-Protected Novelty

Ibcasertib (C27H21N3O3, MW: 435.47 g/mol) is a unique synthetic organic molecule with an INN designation and is protected by patent US20100298358A1 [1]. Its molecular properties, including a calculated XLogP of 4.94 and zero Lipinski's Rule of 5 violations, support its oral bioavailability, which is a key advantage over similar multi-targeted agents that require intravenous administration [2]. This is in contrast to the related analog foretinib, which, while also a multi-kinase inhibitor, has a different chemical scaffold and is not orally available [3]. The specific chemical structure of Ibcasertib is directly linked to its unique kinase inhibition profile and favorable drug-like properties, making it a non-fungible entity.

Chemical Structure Oral Bioavailability Intellectual Property

Optimal Research Applications for Ibcasertib Based on Its Differentiated Profile


Simultaneous In Vivo Study of Angiogenesis, Mitosis, and Inflammation

The balanced nanomolar potency of Ibcasertib against VEGFR2, Aurora B, and CSF-1R (7, 9, and 7 nM, respectively) makes it an ideal tool for in vivo research where the goal is to simultaneously modulate tumor angiogenesis, cell cycle progression, and tumor-associated inflammation without the confounding effects of broad-spectrum kinase inhibition [1]. This is supported by its demonstrated oral bioavailability and in vivo efficacy in xenograft models at well-tolerated doses, as shown by significant tumor growth inhibition in an A549 NSCLC model at 40 mg/kg [2].

Preclinical Development of Combination Therapies in Lymphoid Malignancies

Ibcasertib's unique selectivity profile and its demonstrated clinical activity in relapsed/refractory non-Hodgkin's lymphoma (Phase Ib ORR of 58.3% when combined with chidamide) provide a strong rationale for its use in preclinical models exploring novel combination strategies for lymphoid cancers [1]. Its clean off-target profile, with minimal activity on over 150 other kinases, reduces the risk of unpredictable toxicities or confounding effects in these combination studies [2].

Mechanistic Studies on Tumor Microenvironment Modulation

For researchers investigating the complex interplay between tumor angiogenesis, immune cell infiltration, and cancer cell proliferation, Ibcasertib offers a precise chemical probe. Its distinct multi-kinase inhibition profile, which specifically targets VEGFRs, PDGFRα, c-Kit, Aurora B, and CSF-1R, allows for the dissection of these interconnected pathways in a manner that cannot be achieved with a single-target agent or a less selective multi-kinase inhibitor [1]. Its chemical novelty and oral route of administration further facilitate its use in long-term mechanistic in vivo studies [2].

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